1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene)
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Overview
Description
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene) is an organic compound with the molecular formula C22H8F10 This compound is characterized by the presence of two pentafluorobenzene groups connected by a 1,4-phenylenedi(ethene-2,1-diyl) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene) typically involves a condensation reaction. One common method is the reaction between 1,4-phenylenedi(ethene-2,1-diyl) and pentafluorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The pentafluorobenzene groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives. Substitution reactions result in various substituted pentafluorobenzene derivatives.
Scientific Research Applications
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene) has several scientific research applications, including:
Materials Science: The compound is used in the development of advanced materials with unique optical and electronic properties.
Organic Electronics: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties.
Chemical Sensors: The compound’s sensitivity to various chemical environments makes it suitable for use in chemical sensors and detection systems.
Mechanism of Action
The mechanism of action of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene) involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing the electronic properties of the materials it is incorporated into. The presence of pentafluorobenzene groups enhances its reactivity and stability, making it an effective component in organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dinitrobenzene): This compound has similar structural features but contains nitro groups instead of pentafluorobenzene groups.
Benzene, 1,4-bis[(E)-2-(2,3,4,5,6-pentafluorophenyl)ethenyl]: Another structurally similar compound with pentafluorobenzene groups.
Uniqueness
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene) is unique due to its combination of pentafluorobenzene groups and the 1,4-phenylenedi(ethene-2,1-diyl) linker. This structure imparts distinct electronic properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
128207-26-1 |
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Molecular Formula |
C22H8F10 |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[2-[4-[2-(2,3,4,5,6-pentafluorophenyl)ethenyl]phenyl]ethenyl]benzene |
InChI |
InChI=1S/C22H8F10/c23-13-11(14(24)18(28)21(31)17(13)27)7-5-9-1-2-10(4-3-9)6-8-12-15(25)19(29)22(32)20(30)16(12)26/h1-8H |
InChI Key |
GMFARDGUQMIGES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C(=C(C(=C2F)F)F)F)F)C=CC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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